molecular formula C15H15N5O2S2 B3012332 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207008-18-1

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3012332
CAS RN: 1207008-18-1
M. Wt: 361.44
InChI Key: WXYWPOGMUWXTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a derivative that falls within the class of 1,3,4-thiadiazole compounds. These derivatives are known for their potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 2-methoxyphenyl group and the imidazolylthio moiety suggests that the compound could exhibit significant biological activity, as seen in similar structures studied in the literature .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of 2-methoxy-5-methyl aniline with ammonia and carbon disulfide, followed by the addition of sodium chloroacetate and hydrazine hydrate, leading to the formation of thiosemicarbazide intermediates. These intermediates can then undergo cyclization with various aromatic carboxylic acids to yield the desired thiadiazole derivatives . These methods highlight the versatility of the synthetic routes that can be employed to create a wide array of thiadiazole-based compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various aryl or alkyl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These analytical methods ensure the correct identification of the synthesized compounds and the integrity of the thiadiazole ring.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring and the substituents attached to it. The compounds can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions at the sulfur atom. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial, anti-inflammatory, and antioxidant activities of these compounds are often evaluated in vitro using various assays, which can provide insight into their potential therapeutic uses. For instance, compounds with good DPPH radical scavenging efficacy indicate strong antioxidant properties, while those that inhibit lipid peroxidation or erythrocyte hemolysis suggest anti-inflammatory potential .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

This compound, due to its complex structure, finds its relevance in various fields of scientific research, primarily focusing on its synthesis and potential therapeutic applications.

  • Synthesis and Anticonvulsant Activity : The compound is structurally related to imidazol-1-yl derivatives, which have been synthesized and tested for anticonvulsant activities. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives show significant anticonvulsant effects, highlighting the therapeutic potential of imidazole derivatives in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

  • Radiochemical Synthesis for PET Tracers : Imidazopyridine- and purine-thioacetamide derivatives, related to the compound , have been synthesized and labeled with carbon-11 for potential use as PET tracers. These compounds could be used in imaging studies to explore enzymatic activity in diseases, demonstrating the compound's relevance in diagnostic research (Gao, Wang, & Zheng, 2016).

  • Cytotoxic Activity Against Cancer Cell Lines : Imidazo[2,1-b]thiazole derivatives, which share a structural resemblance to the compound , have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. This suggests a potential application in cancer therapy, where structural analogs of the compound could be explored for their antitumor properties (Ding et al., 2012).

  • Antagonistic Activity on Adenosine Receptors : Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, including acetamide derivatives similar to the compound , have shown significant binding affinity and selectivity, suggesting potential therapeutic applications in cardiovascular or inflammatory diseases (Jung et al., 2004).

  • Antimicrobial and Anti-inflammatory Activities : Acetamido pyrrolyl azoles, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights the compound's potential application in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).

properties

IUPAC Name

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYWPOGMUWXTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.